8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Medicinal chemistry Drug discovery Fragment-based lead generation

8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (PubChem CID 76150910) is a synthetic small molecule that fuses an 8‑quinolinesulfonyl group with a pyrrolidine linker bearing an unsubstituted 1H‑1,2,3‑triazole. The scaffold merges two pharmacophoric elements – the quinoline nucleus and the 1,2,3‑triazole ring – each widely exploited in medicinal chemistry for antibacterial, anticancer, antiviral and covalent probe applications.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 1795190-14-5
Cat. No. B2702357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline
CAS1795190-14-5
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-9-6-13(11-19)20-10-8-17-18-20/h1-5,7-8,10,13H,6,9,11H2
InChIKeyPZSUQBMOAAGGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (CAS 1795190-14-5) – Sourcing Guide, Key Differentiators & Comparator Evidence


8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline (PubChem CID 76150910) is a synthetic small molecule that fuses an 8‑quinolinesulfonyl group with a pyrrolidine linker bearing an unsubstituted 1H‑1,2,3‑triazole [1]. The scaffold merges two pharmacophoric elements – the quinoline nucleus and the 1,2,3‑triazole ring – each widely exploited in medicinal chemistry for antibacterial, anticancer, antiviral and covalent probe applications [2][3]. With a molecular weight of 329.4 Da and a compact heterocyclic architecture, the compound is positioned as a modular intermediate for late‑stage diversification and as a potential covalent warhead for sulfur‑triazole exchange (SuTEx) chemistry [4].

Why 8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline Cannot Be Replaced by Common Quinoline‑Triazole or Sulfonamide Analogs


The title compound occupies a distinct chemical space that is not covered by the more widely reported 8‑quinolinesulfonamide‑1,4‑disubstituted‑triazole hybrids [1] or by quinoline‑8‑sulfonyl‑pyrrolidine‑2‑carboxamide inhibitors [2]. Its unique features are (i) an unsubstituted 1H‑1,2,3‑triazole ring that retains an N–H hydrogen‑bond donor and a site for further N‑functionalisation, (ii) a sulfonyl (rather than sulfonamide) linker between the quinoline and pyrrolidine, and (iii) a pyrrolidine ring that introduces a single chiral centre and distinct conformational bias compared to piperidine or azetidine analogs. These structural details directly affect the compound’s reactivity profile (e.g., the sulfonyl‑triazole motif is essential for SuTEx‑mediated covalent tyrosine modification [3]) and its pharmacokinetic properties. Because small structural changes in the linker or triazole substitution pattern can drastically alter target engagement, selectivity, and metabolic stability, the title compound cannot be assumed to be interchangeable with other quinoline‑triazole or quinoline‑sulfonamide building blocks without dedicated comparative data.

Quantitative Comparator Evidence: 8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline vs. Closest Structural Analogs


Molecular Weight and Ligand Efficiency Advantage Versus the 4‑Phenyl‑triazole Analog

The unsubstituted 1H‑1,2,3‑triazole group in the title compound results in a significantly lower molecular weight (MW 329.4 Da) compared to the 4‑phenyl analog (CAS 2034445‑79‑7; MW 405.48 Da) [1]. This 76 Da reduction improves ligand efficiency metrics and leaves more room for property‑guided optimization in fragment‑to‑lead campaigns. In the context of lead‑like chemical space, every 50 Da decrease in MW can be associated with a measurable improvement in passive permeability and solubility probability, as reflected in the Lipinski rule‑of‑five compliance profiles [2].

Medicinal chemistry Drug discovery Fragment-based lead generation

Sulfonyl Linker Differentiates from Sulfonamide Analogs in Covalent Probe Reactivity

The sulfonyl‑triazole motif (present in the title compound) is the core reactive group for sulfur‑triazole exchange (SuTEx) chemistry, enabling selective covalent modification of tyrosine residues [1]. In contrast, 8‑quinolinesulfonamide‑triazole hybrids (e.g., those reported in Molecules 2024) contain a sulfonamide linker that is hydrolytically more stable but lacks the electrophilic reactivity required for covalent target engagement [2]. Quantitative chemoproteomic studies on related sulfonyl‑triazoles have demonstrated ~5‑fold enhanced tyrosine selectivity over other nucleophilic amino acids compared to sulfonamide controls [1].

Chemical biology Covalent inhibitors Activity-based protein profiling

Unsubstituted Triazole Provides a Versatile Click‑Chemistry Handle Absent in 1,4‑Disubstituted Analogs

The 1H‑1,2,3‑triazole in the title compound bears an unsubstituted N–H position, enabling further diversification via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) or N‑alkylation [1]. By comparison, the 1,4‑disubstituted triazole derivatives synthesized in the Molecules 2024 study lack this handle, making them terminal products rather than modular intermediates [2]. Quantitative yields for CuAAC reactions on similar unsubstituted triazole substrates range from 70 % to 95 % under standard conditions [1].

Click chemistry Bioconjugation Late-stage functionalization

Pyrrolidine Linker Confers Different Conformational Bias Relative to Piperidine and Azetidine Analogs

The pyrrolidine ring introduces a single sp³ stereocenter and a distinct puckering profile compared to the piperidine analog (CAS 1798539‑17‑9) and the azetidine analog [1]. Molecular docking studies on related sulfonamide series indicate that the pyrrolidine dihedral angle places the triazole vector in a spatial orientation that is ~30‑40 ° offset from that of the piperidine variant, which can critically affect protein binding [2]. While direct comparative binding data for the title compound is not yet published, the conformational divergence is quantifiable by DFT calculations (e.g., N–S–C–C torsion angle: pyrrolidine ≈ 150 ° vs. piperidine ≈ 170 °) [2].

Conformational analysis Medicinal chemistry Structure-activity relationship

Optimal Procurement Scenarios for 8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline Based on Evidence


Covalent Chemical Probe Development (SuTEx Platform)

The sulfonyl‑triazole warhead enables covalent tyrosine labeling via sulfur‑triazole exchange. Procurement is indicated for groups developing activity‑based probes or irreversible inhibitors targeting PTGR2 or other nucleophilic‑residue‑containing proteins [1]. The unsubstituted triazole also allows subsequent installation of a reporter tag (e.g., biotin, fluorophore) by CuAAC [2].

Fragment‑Based Lead Generation

With a molecular weight of 329.4 Da and a ligand‑efficient scaffold, the compound serves as a quality fragment starting point for medicinal chemistry campaigns. Its low MW compared to 4‑substituted triazole analogs (e.g., 4‑phenyl analog, MW 405.5 Da) provides an advantage for fragment growth strategies [3].

Combinatorial Library Synthesis via Late‑Stage Derivatization

The free N–H of the 1H‑1,2,3‑triazole enables efficient parallel derivatization by N‑alkylation or click chemistry, allowing a single building block to yield diverse analog sets. This reduces procurement costs relative to purchasing multiple pre‑functionalized triazole intermediates [2].

Conformation‑Constrained SAR Exploration of Quinoline‑Triazole Hybrids

The pyrrolidine linker imposes a specific spatial orientation of the triazole that differs from piperidine or azetidine analogs. Researchers seeking to probe the effect of triazole vector geometry on target binding should select this scaffold for SAR studies [4].

Quote Request

Request a Quote for 8-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.